molecular formula C8H8Cl3N3S B2905621 7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride CAS No. 2470440-00-5

7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride

Cat. No.: B2905621
CAS No.: 2470440-00-5
M. Wt: 284.58
InChI Key: BHPHEMCGAKHJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride” is a synthetic intermediate useful for pharmaceutical synthesis . It is the chlorine salt of 5-Chloro-2-(chloromethyl)pyrimidine .


Synthesis Analysis

The synthesis of this compound involves a reaction between easily available chalcones and benzamidine hydrochloride . The reaction of substrates containing electron-withdrawing groups and electron-donating groups on the phenyl ring gave comparable yields within the 70-78% range .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H7Cl2N3S/c1-14-8-12-6(10)2-7-11-5(3-9)4-13(7)8/h2,4H,3H2,1H3 .


Chemical Reactions Analysis

The compound forms solid consisting of 2-chloropyrimidine and sodium chloride, which is collected by filtration and washed thoroughly with ether to dissolve all the 2-chloropyrimidine .


Physical and Chemical Properties Analysis

The compound is a yellow to brown solid . It has a molecular weight of 248.14 . It should be stored in a refrigerator .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that pyrimidines, in general, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

While the specific future directions for this compound are not mentioned in the search results, it’s worth noting that pyrimidines have been the subject of numerous research studies due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

7-chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3S.ClH/c1-14-8-12-6(10)2-7-11-5(3-9)4-13(7)8;/h2,4H,3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPHEMCGAKHJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=NC(=CN21)CCl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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